1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol
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Overview
Description
1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol typically involves the functionalization of piperidine derivatives. One common method includes the cyclization of appropriate precursors followed by functional group modifications . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles . The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling and physiological responses . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol include other piperidine derivatives such as:
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[2-(3-aminophenyl)ethyl]piperidin-4-ol |
InChI |
InChI=1S/C13H20N2O/c14-12-3-1-2-11(10-12)4-7-15-8-5-13(16)6-9-15/h1-3,10,13,16H,4-9,14H2 |
InChI Key |
LOZPTLRYYBLRCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CCC2=CC(=CC=C2)N |
Origin of Product |
United States |
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